

XZ426 solubility and stability properties

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Compound of Interest		
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An In-depth Technical Guide to the Core Solubility and Stability Properties of Ibrutinib (Serving as a model for **XZ426**)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core solubility and stability properties of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). Due to the lack of publicly available data for the designated compound XZ426, Ibrutinib is used as a well-characterized model to demonstrate the required data presentation, experimental protocols, and visualizations. This document details aqueous and solvent solubility, pH-dependent solubility profiles, and stability under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. Methodologies for key analytical experiments are described, and quantitative data are summarized in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Introduction

Ibrutinib is a small molecule drug that functions as an irreversible inhibitor of Bruton's tyrosine kinase, a critical component in B-cell signaling pathways.[1] By covalently binding to a cysteine residue (Cys481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[2][3] This mechanism of action makes it an effective therapy for various B-cell malignancies.[3][4][5] Understanding the physicochemical properties of a drug candidate like Ibrutinib is paramount for formulation



development, ensuring bioavailability, and maintaining therapeutic efficacy and safety. This guide focuses on its fundamental solubility and stability characteristics.

Solubility Properties

Ibrutinib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[6] Its solubility is pH-dependent, a critical factor for its absorption in the gastrointestinal tract.[7]

Aqueous and pH-Dependent Solubility

Ibrutinib exhibits poor solubility in water but shows increased solubility in acidic conditions.[8] It is practically insoluble in water, with a reported solubility of approximately 0.003 mg/mL.[9] The solubility significantly increases at low pH due to the protonation of the molecule.[8]

Table 1: pH-Dependent Aqueous Solubility of Ibrutinib

рН	Solubility (mg/mL)	Reference
1.0	~1.6	[8]
4.5	0.003	[8]
7.2	~0.25 (in 1:3 DMSO:PBS)	[10]
8.0	0.003	[8]

Solubility in Organic Solvents

Ibrutinib demonstrates good solubility in several organic solvents, which is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Table 2: Solubility of Ibrutinib in Various Solvents



Solvent	Solubility (mg/mL)	Reference
Dimethyl Sulfoxide (DMSO)	~30 / 33.33	[10][11]
Dimethylformamide (DMF)	~30	[10]
Methanol	Soluble	[8]
Ethanol	~0.25	[10]

Stability Properties

The stability of Ibrutinib has been evaluated under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation pathways and ensure the integrity of the final drug product.

Hydrolytic Stability

Ibrutinib is susceptible to degradation under both acidic and alkaline hydrolytic conditions, particularly at elevated temperatures.[12] Significant degradation has been observed under these conditions, leading to the formation of specific degradation products.[13][14] The drug is relatively stable in neutral aqueous solutions.[12]

Oxidative Stability

The drug is highly sensitive to oxidative stress.[12][15] Studies show that significant degradation occurs even at room temperature in the presence of oxidizing agents like hydrogen peroxide, resulting in the formation of several degradation products.[12][15]

Photostability

Ibrutinib is generally considered stable under photolytic conditions when exposed to light as per ICH guidelines.[12]

Thermal Stability

Crystalline Ibrutinib is thermally stable, with degradation occurring at high temperatures.[16] However, the amorphous form, while having improved solubility, can be less stable and may recrystallize over time, especially under accelerated conditions of high temperature and



humidity.[17] Formulations using polymers to create amorphous solid dispersions (ASDs) have been shown to enhance the physical stability of amorphous Ibrutinib.[6][17][18]

Table 3: Summary of Ibrutinib Stability Under Stress Conditions

Stress Condition	Observation	Reference
Acidic Hydrolysis	Susceptible to degradation, one major degradation product identified.	[12]
Alkaline Hydrolysis	Susceptible to degradation, multiple degradation products formed.	[12][15]
Neutral Hydrolysis	Stable.	[12]
Oxidative Degradation	Extremely sensitive, multiple degradation products formed.	[12][15]
Thermal Degradation	Crystalline form is stable; amorphous form may degrade at elevated temperatures.	[16][19]
Photolytic Degradation	Stable.	[12]

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of solubility and stability.

Equilibrium Solubility Determination

The equilibrium solubility of Ibrutinib is determined by the shake-flask method.

- Preparation: An excess amount of Ibrutinib is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) or various organic solvents.[20]
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 ± 1 °C for aqueous solutions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21]



- Sample Processing: After equilibration, the samples are centrifuged or filtered (e.g., using a 0.45 µm filter) to separate the undissolved solid.
- Quantification: The concentration of Ibrutinib in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard calibration curve is used for quantification.[22]

Forced Degradation (Stress) Studies

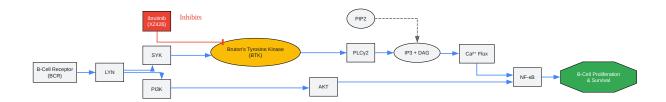
Forced degradation studies are performed according to ICH guideline Q1A(R2) to identify potential degradation products and pathways.

- Acid/Base Hydrolysis: Ibrutinib solution is treated with an acid (e.g., 2N HCl) or a base (e.g., 2N NaOH) and refluxed at a specific temperature (e.g., 60°C) for a defined period. The solution is then neutralized.[23]
- Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as 20-30% hydrogen peroxide (H₂O₂), at a controlled temperature (e.g., 60°C).[23][24]
- Thermal Degradation: Solid Ibrutinib is exposed to dry heat in a temperature-controlled oven (e.g., 60°C) for a specified duration.[24]
- Photolytic Degradation: The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- Analysis: Stressed samples are diluted to a suitable concentration and analyzed using a stability-indicating HPLC or UPLC-MS method to separate and identify the drug from its degradation products.[12][13]

Visualizations Signaling Pathway

Ibrutinib targets BTK within the B-cell receptor (BCR) signaling pathway. The inhibition of BTK disrupts the downstream signaling cascade that is crucial for B-cell proliferation and survival.[2] [3][25]





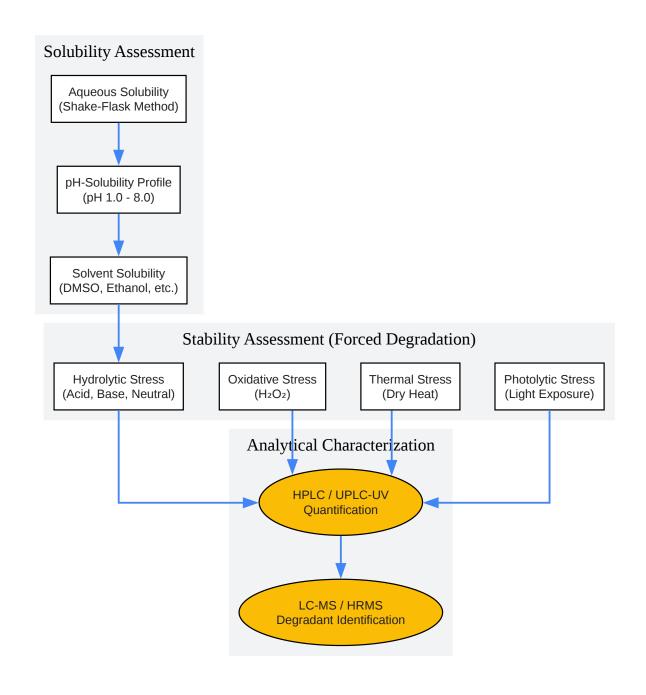
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Caption: Ibrutinib's mechanism of action via inhibition of BTK in the BCR signaling pathway.

Experimental Workflow

The logical flow for assessing the solubility and stability of a drug candidate is a systematic process that moves from initial characterization to detailed stress testing.





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Caption: General workflow for the assessment of solubility and stability of a drug substance.



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